N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate
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Overview
Description
N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate is a chemical compound known for its unique structure and properties. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with octyl groups and an octylaminoethyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate typically involves the reaction of ethylenediamine with octylamine and octyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
In industrial settings, the production of N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is achieved through multiple purification steps, including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in the formulation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate involves its interaction with molecular targets such as proteins and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. It can also form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dioctyl-N’-(2-(hexylamino)ethyl)ethylenediamine acetate
- N,N-Dioctyl-N’-(2-(decylamino)ethyl)ethylenediamine acetate
- N,N-Dioctyl-N’-(2-(dodecylamino)ethyl)ethylenediamine acetate
Uniqueness
N,N-Dioctyl-N’-(2-(octylamino)ethyl)ethylenediamine acetate stands out due to its specific octyl substitutions, which confer unique hydrophobic and hydrophilic properties. These characteristics make it particularly effective in applications requiring amphiphilic compounds, such as in the formulation of liposomes and surfactants.
Properties
CAS No. |
93839-41-9 |
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Molecular Formula |
C30H65N3O2 |
Molecular Weight |
499.9 g/mol |
IUPAC Name |
acetic acid;N'-[2-(dioctylamino)ethyl]-N-octylethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4) |
InChI Key |
BQOMAQHGHIBOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNCCN(CCCCCCCC)CCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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